![molecular formula C22H22N2O B12293996 3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12293996.png)
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-キノリン-6-イルフェニル)-1-アザビシクロ[222]オクタン-3-オールは、キノリン部分と、二環式アザビシクロ[222]オクタン構造が結合した複雑な有機化合物です。
準備方法
合成経路と反応条件
3-(4-キノリン-6-イルフェニル)-1-アザビシクロ[2.2.2]オクタン-3-オールの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、キノリン誘導体から出発し、一連の求核置換反応と環化反応によって、アザビシクロ[2.2.2]オクタン部分を導入することです。反応条件には、通常、水素化ナトリウムなどの強塩基と、反応を促進するためにジメチルホルムアミド (DMF) などの溶媒が必要です。
工業的生産方法
この化合物の工業的生産には、収率を向上させ、コストを削減するために合成経路の最適化が含まれる場合があります。これには、反応効率を向上させるための連続フロー反応器の使用や、環境への影響を最小限に抑えるためのグリーンケミストリー法の開発が含まれます。
化学反応の分析
反応の種類
3-(4-キノリン-6-イルフェニル)-1-アザビシクロ[2.2.2]オクタン-3-オールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化し、ケトンやカルボン酸などの官能基を導入できます。
還元: 還元反応は、パラジウム触媒存在下で水素ガスを使用することで、二重結合やニトロ基を還元できます。
置換: 求核置換反応は、アジ化ナトリウムやメトキシドナトリウムなどの試薬を使用して、キノリン環にさまざまな置換基を導入できます。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過マンガン酸カリウム。
還元: 活性炭担持パラジウム (Pd/C) 触媒を用いた水素ガス。
置換: DMF 中のアジ化ナトリウムまたはメタノール中のメトキシドナトリウム。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってキノリンカルボン酸が生成されるのに対し、還元によってキノリンアミンが生成される可能性があります。
科学研究への応用
3-(4-キノリン-6-イルフェニル)-1-アザビシクロ[2.2.2]オクタン-3-オールは、いくつかの科学研究に応用されています。
化学: より複雑な有機分子の合成における構成ブロックとして使用されます。
生物学: 生化学アッセイにおけるリガンドとしての可能性が調査されています。
医学: 抗菌作用や抗がん作用など、治療上の可能性を探求されています。
工業: 独自の電子特性や光学特性を持つ先端材料の開発に使用されています。
科学的研究の応用
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
3-(4-キノリン-6-イルフェニル)-1-アザビシクロ[2.2.2]オクタン-3-オールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。キノリン部分はDNAにインターカレーションし、複製と転写のプロセスを妨害する可能性がある一方、アザビシクロ[2.2.2]オクタン構造は、結合親和性と特異性を高める可能性があります。
類似化合物との比較
類似化合物
2-オキサビシクロ[2.2.2]オクタン-6-オール: 異なる官能基を持つ構造的に関連する化合物。
1,4-ジアザビシクロ[2.2.2]オクタン: 環構造に窒素原子を持つ別の二環式化合物。
独自性
3-(4-キノリン-6-イルフェニル)-1-アザビシクロ[2.2.2]オクタン-3-オールは、キノリンとアザビシクロ[2.2.2]オクタン部分の組み合わせによってユニークであり、それぞれ異なる化学的および生物学的特性を与えています。この組み合わせにより、さまざまな科学分野で幅広い用途が可能になり、研究開発にとって貴重な化合物となっています。
特性
分子式 |
C22H22N2O |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C22H22N2O/c25-22(15-24-12-9-20(22)10-13-24)19-6-3-16(4-7-19)17-5-8-21-18(14-17)2-1-11-23-21/h1-8,11,14,20,25H,9-10,12-13,15H2 |
InChIキー |
JICDBMXIQNEXKV-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC5=C(C=C4)N=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


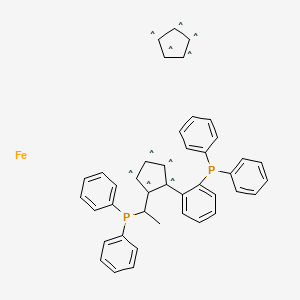
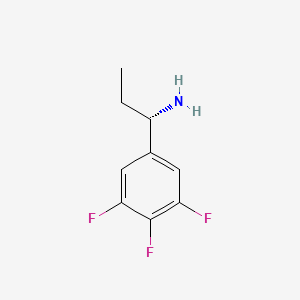
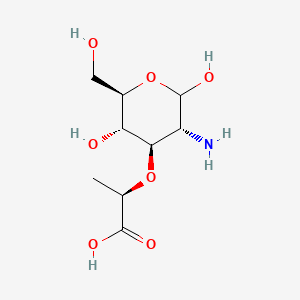

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)
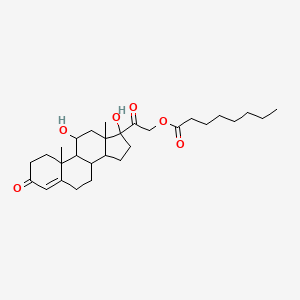


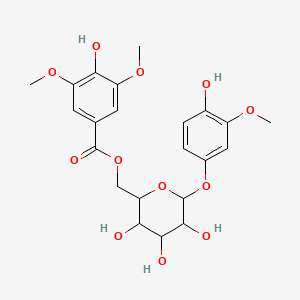

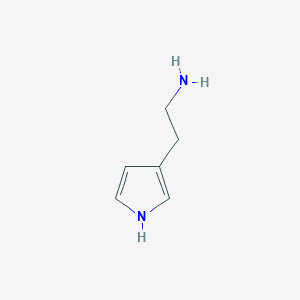

![1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)
![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-](/img/structure/B12293992.png)
